
3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields. In
Aplicaciones Científicas De Investigación
Metal Complexes and Ligand Coordination
- Isoindoline derivatives, such as those related to 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one, have been studied for their unique reactions with different metal ions, demonstrating diverse ligand coordination modes. For instance, isoindoline binds to Cd2+ as a charge-neutral, zwitterionic, bidentate ligand, while with Zn2+, it forms tetrahedrally coordinated complexes. Reaction with Pd2+ produces highly distorted square planar complexes (Dietrich et al., 2005).
Antiproliferative Activity
- Novel derivatives of isoindoline, including those structurally related to this compound, have been synthesized and studied for their antiproliferative activity in vitro. Some derivatives showed selective antiproliferative effects on specific cell lines, indicating potential therapeutic applications in cancer treatment (Sović et al., 2011).
Spirooxindole Derivatives Synthesis
- The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are structurally related to this compound, has been achieved through enantioselective organocatalytic approaches. These derivatives exhibit significant biological activities, suggesting their potential in medicinal chemistry (Chen et al., 2009).
Electrochemical Degradation
- Research on the electrochemical degradation of compounds structurally similar to this compound has been conducted. This includes studying kinetics, energy efficiency, oxidation mechanisms, and degradation pathways. Such research is essential for understanding the environmental impact and removal methods for these compounds (Wang et al., 2019).
Tyrosinase Inhibition
- Derivatives of isoindoline have been synthesized and evaluated for their potential as tyrosinase inhibitors. These studies include crystal structure analysis and molecular docking studies, indicating potential applications in addressing hyperpigmentation or related skin conditions (Then et al., 2018).
Antifungal Properties
- Pyrimido[4,5-c]isoquinolinones, synthesized from 6-aminopyrimidin-4(3H)-ones similar to the compound , have been shown to possess antifungal in vitro activity, particularly against dermatophytes. This suggests their potential use in developing new antifungal agents (Quiroga et al., 2006).
Organocatalytic Synthesis
- The organocatalytic synthesis of 3,3'-pyrrolidinyl spirooxindoles, which are related to the compound , has been achieved with excellent enantioselectivities. This demonstrates the compound's versatility in organic synthesis (Wang et al., 2012).
Mecanismo De Acción
Target of Action
The compound, also known as 3-[2-(2,3-dihydro-1H-isoindol-2-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one, primarily targets the MT2 melatonin receptor . The MT2 receptor is a subtype of melatonin receptors, which are a group of G protein-coupled receptors involved in various physiological functions, including circadian rhythm regulation .
Mode of Action
The compound interacts with its target, the MT2 receptor, by binding to it with high affinity . This interaction results in the compound behaving as an MT2 antagonist . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.
Propiedades
IUPAC Name |
3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-14(19)18(10-16-11)9-15(20)17-7-12-4-2-3-5-13(12)8-17/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPDWDNYLHRRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

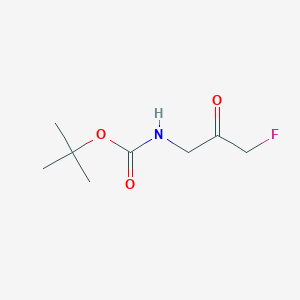
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2443169.png)
![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)
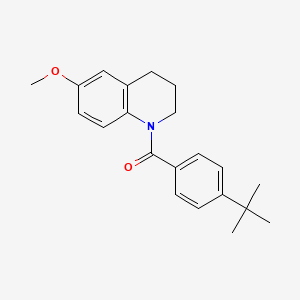
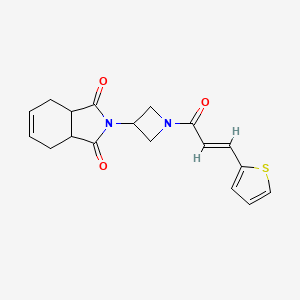
![(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2443179.png)

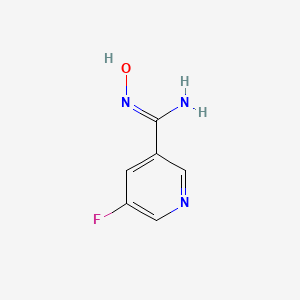
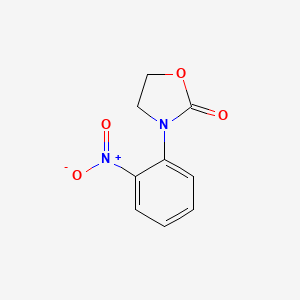
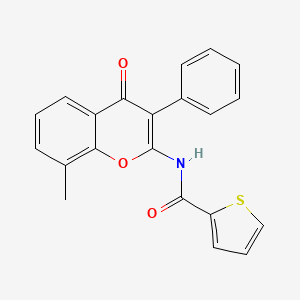
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)
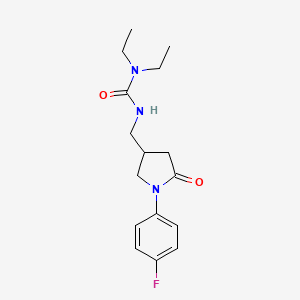
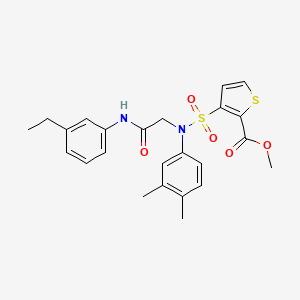
![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)